molecular formula C14H13N B105136 1,4-Dimethyl-9H-carbazole CAS No. 18028-55-2

1,4-Dimethyl-9H-carbazole

Cat. No.: B105136
CAS No.: 18028-55-2
M. Wt: 195.26 g/mol
InChI Key: APYQRKDHRDGCBK-UHFFFAOYSA-N
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Description

1,4-Dimethyl-9H-carbazole is a useful research compound. Its molecular formula is C14H13N and its molecular weight is 195.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95997. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Anticancer Properties

1,4-Dimethyl-9H-carbazole derivatives, specifically chloro-1,4-dimethyl-9H-carbazoles, have exhibited selective antiviral activity, especially against HIV. Preliminary biological investigations suggest that certain derivatives, particularly a nitro-derivative, could serve as lead compounds for the development of new anti-HIV drugs (Saturnino et al., 2018). Additionally, certain carbazole derivatives, like 9-(bromoalkyl)-1,4-dimethyl-9H-carbazoles, have been studied for their cytotoxic effects on ovarian cancer cells. Some of these compounds, particularly one identified as 2c, displayed significant dose-dependent anti-proliferative activities, indicating potential as candidates for treating human ovarian cancer (Saturnino et al., 2015).

Antimicrobial Applications

Carbazole derivatives have also been studied for their antimicrobial properties. For instance, new heterocyclic derivatives of 9H-carbazole have been synthesized and evaluated as antimicrobial agents, showcasing the versatility of this compound in generating compounds with potential applications in combating microbial infections (Salih et al., 2016).

Applications in Photovoltaics and Light-Emitting Diodes (LEDs)

The carbazole scaffold has been utilized in the design and synthesis of host materials for blue phosphorescent organic light-emitting diodes (PHOLEDs). Novel carbazole derivatives were created to provide high glass transition temperatures and triplet energies suitable for blue dopants. These materials showcased promising efficiencies and external quantum efficiencies, indicating their potential in the development of efficient blue PHOLEDs (Yuan et al., 2014).

Safety and Hazards

1,4-Dimethyl-9H-carbazole is classified as Acute Tox. 4 Oral according to the GHS classification . It has the signal word “Warning” and the hazard statement H302 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Properties

IUPAC Name

1,4-dimethyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h3-8,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYQRKDHRDGCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3NC2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40170938
Record name 9H-Carbazole, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18028-55-2
Record name 1,4-Dimethylcarbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018028552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18028-55-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95997
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Carbazole, 1,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40170938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-DIMETHYLCARBAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLB6J9UH4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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